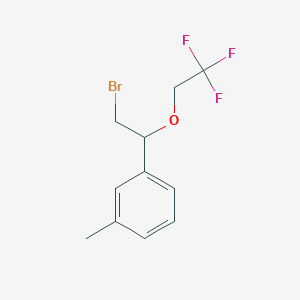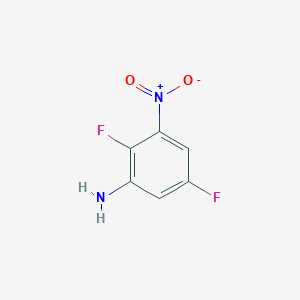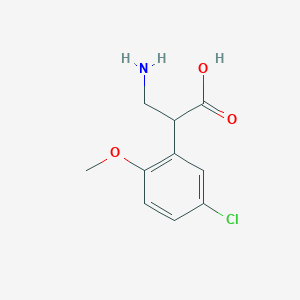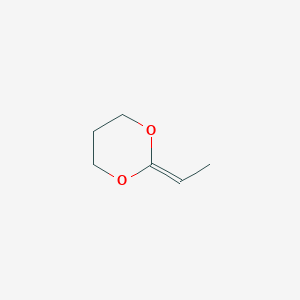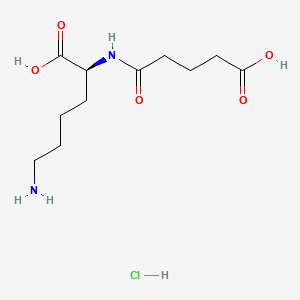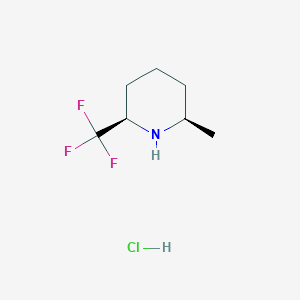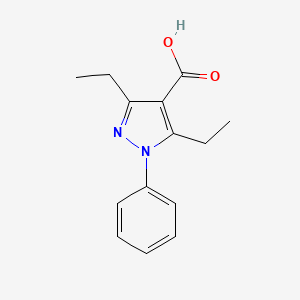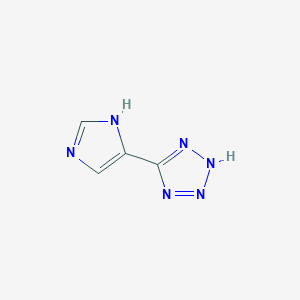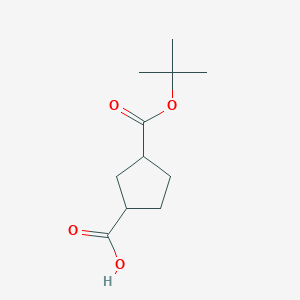
Ethyl 3-pentyloct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-pentyloct-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings. The molecular formula of this compound is C13H24O2, and it features a carbonyl group bonded to an oxygen atom, which is then joined to an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-pentyloct-2-enoate can be synthesized through the esterification of 3-pentyloct-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing side reactions and catalyst contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-pentyloct-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 3-pentyloct-2-enoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-pentyloct-2-enoic acid and ethanol.
Reduction: 3-pentyloct-2-enol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl 3-pentyloct-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-pentyloct-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 3-pentyloct-2-enoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 3-pentyloct-2-enoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity aroma and used in perfumes and flavorings.
Ethyl propionate: Used in food flavorings and as a solvent.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and unsaturation make it different from simpler esters, providing unique reactivity and applications.
Propriétés
Formule moléculaire |
C15H28O2 |
|---|---|
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
ethyl 3-pentyloct-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h13H,4-12H2,1-3H3 |
Clé InChI |
NXIULLJUIJMSOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CC(=O)OCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
